2-methyl-5-phenylpiperidine
Overview
Description
2-Methyl-5-phenylpiperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the second position and a phenyl group at the fifth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol can lead to the formation of phenylpiperidines . Another method involves the photochemical cycloaddition of dienes, followed by reduction to yield piperidines .
Industrial Production Methods: Industrial production of piperidine derivatives often involves multistep processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. For example, the cobalt-catalyzed cyclization of nitriles and acetylenes is a well-established method for producing various piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-5-phenylpiperidinone, while reduction can produce this compound alcohols .
Scientific Research Applications
2-Methyl-5-phenylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Piperidine derivatives are used in the development of bioactive compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenylpiperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can modulate neurotransmitter systems, such as dopamine and serotonin, which are crucial for their antipsychotic and analgesic effects . The compound may also induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Used in Parkinson’s disease research.
Haloperidol: An antipsychotic drug with a piperidine moiety.
Pethidine: An opioid analgesic with a phenylpiperidine structure.
Uniqueness: 2-Methyl-5-phenylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for targeted interactions with biological systems, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-5-phenylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNNQUKRMONUEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95466-84-5 | |
Record name | 2-methyl-5-phenylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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